Propionic acid, 3,3'-(phenylphosphinylidene)di-, diallyl ester
Overview
Description
Propionic acid, 3,3’-(phenylphosphinylidene)di-, diallyl ester is a chemical compound with a complex structure that includes a propionic acid backbone and a phenylphosphinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3,3’-(phenylphosphinylidene)di-, diallyl ester typically involves the reaction of propionic acid derivatives with phenylphosphinylidene compounds under controlled conditions. One common method is the Claisen rearrangement, which involves heating an allyl vinyl ether to initiate a [3,3]-sigmatropic rearrangement . This reaction is exothermic and proceeds through a highly ordered cyclic transition state.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced bioreactor systems and immobilization techniques can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 3,3’-(phenylphosphinylidene)di-, diallyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Propionic acid, 3,3’-(phenylphosphinylidene)di-, diallyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of propionic acid, 3,3’-(phenylphosphinylidene)di-, diallyl ester involves its interaction with specific molecular targets and pathways. It typically undergoes metabolism via conversion to propionyl coenzyme A, which is part of the usual metabolic pathway for carboxylic acids . This conversion allows the compound to exert its effects on various biological processes.
Comparison with Similar Compounds
Similar Compounds
Propionic acid: A simpler compound with similar antimicrobial properties.
Phenylpropionic acid: Shares the phenyl group but differs in its overall structure and properties.
Uniqueness
Propionic acid, 3,3’-(phenylphosphinylidene)di-, diallyl ester is unique due to its complex structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
prop-2-enyl 3-[(3-oxo-3-prop-2-enoxypropyl)-phenylphosphoryl]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23O5P/c1-3-12-22-17(19)10-14-24(21,16-8-6-5-7-9-16)15-11-18(20)23-13-4-2/h3-9H,1-2,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTKPLIKQTZJSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCP(=O)(CCC(=O)OCC=C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177981 | |
Record name | Propionic acid, 3,3′-(phenylphosphinylidene)di-, diallyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201177981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5518-55-8 | |
Record name | Propionic acid, 3,3′-(phenylphosphinylidene)di-, diallyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5518-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionic acid, 3,3′-(phenylphosphinylidene)di-, diallyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201177981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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